molecular formula C9H8N4O2 B2730546 [4-(2H-Tetrazole-5-yl)phenyl]acetic acid CAS No. 389140-24-3

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid

Cat. No.: B2730546
CAS No.: 389140-24-3
M. Wt: 204.189
InChI Key: DTOZGDRQJRZOQP-UHFFFAOYSA-N
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Description

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid: is an organic compound with the molecular formula C9H8N4O2. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: One method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide.

    Click Chemistry Approach: Another approach uses click chemistry, which involves eco-friendly methods such as using water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields.

Industrial Production Methods: Industrial production methods for tetrazole derivatives often involve scalable and cost-effective processes. These methods typically use readily available starting materials and aim to minimize the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions are common, where tetrazole derivatives react with halides or other electrophiles under basic or acidic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, electrophiles, bases, acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce tetrazole alcohols .

Scientific Research Applications

Chemistry: Tetrazole derivatives are used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .

Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also used in molecular docking studies to explore their interactions with biological targets .

Medicine: Tetrazole derivatives have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents. They are being investigated for their potential use in treating diseases such as tuberculosis and cancer .

Industry: In the industrial sector, tetrazole derivatives are used in the synthesis of advanced materials, including explosives and propellants, due to their high nitrogen content and energetic properties .

Mechanism of Action

The mechanism of action of [4-(2H-Tetrazole-5-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to active sites on enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

    Oteseconazole: An antifungal agent that inhibits the fungal enzyme cytochrome P450.

    Quilseconazole: Another antifungal agent with a similar mechanism of action to oteseconazole.

    NNC0640: A negative allosteric modulator of the glucagon-like peptide-1 receptor.

Uniqueness: [4-(2H-Tetrazole-5-yl)phenyl]acetic acid is unique due to its specific structure, which combines a tetrazole ring with a phenylacetic acid moiety. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(2H-tetrazol-5-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8(15)5-6-1-3-7(4-2-6)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOZGDRQJRZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389140-24-3
Record name 2-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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